molecular formula C6H10O3 B100451 Ethyl 2-oxobutanoate CAS No. 15933-07-0

Ethyl 2-oxobutanoate

Cat. No. B100451
CAS RN: 15933-07-0
M. Wt: 130.14 g/mol
InChI Key: FJAKCEHATXBFJT-UHFFFAOYSA-N
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Patent
US08623890B2

Procedure details

The 2-oxo-butyric acid ethyl ester prepared above was dissolved in chloroform (100 mL) and bromine (20.964 g, 131.19 mmol) was added dropwise at room temperature. The reaction mixture was allowed to stir for 18 h. Concentration of the reaction mixture under reduced pressure provided 12.0 g of the title compound as an orange oil. 1H NMR (CDCl3) δ 4.39 (q, 2H), 4.32 (q, 1H), 1.88 (d, 3H), 1.39 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.964 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[C:5](=[O:8])[CH2:6][CH3:7])[CH3:2].[Br:10]Br>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:9])[C:5](=[O:8])[CH:6]([Br:10])[CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CC)=O)=O
Step Two
Name
Quantity
20.964 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C(C(C)Br)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.